2-Bromo-7-chlorothiazolo[4,5-c]pyridine 2-Bromo-7-chlorothiazolo[4,5-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18287003
InChI: InChI=1S/C6H2BrClN2S/c7-6-10-4-2-9-1-3(8)5(4)11-6/h1-2H
SMILES:
Molecular Formula: C6H2BrClN2S
Molecular Weight: 249.52 g/mol

2-Bromo-7-chlorothiazolo[4,5-c]pyridine

CAS No.:

Cat. No.: VC18287003

Molecular Formula: C6H2BrClN2S

Molecular Weight: 249.52 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-7-chlorothiazolo[4,5-c]pyridine -

Specification

Molecular Formula C6H2BrClN2S
Molecular Weight 249.52 g/mol
IUPAC Name 2-bromo-7-chloro-[1,3]thiazolo[4,5-c]pyridine
Standard InChI InChI=1S/C6H2BrClN2S/c7-6-10-4-2-9-1-3(8)5(4)11-6/h1-2H
Standard InChI Key ZXFVYNKJLPYJMU-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=C(C=N1)Cl)SC(=N2)Br

Introduction

Chemical Structure and Nomenclature

Core Architecture and Substituent Effects

2-Bromo-7-chlorothiazolo[4,5-c]pyridine consists of a bicyclic framework where a thiazole ring (a five-membered ring containing nitrogen and sulfur) is fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The bromine atom occupies the 2-position of the thiazole moiety, while chlorine is located at the 7-position of the pyridine ring . This substitution pattern critically influences electronic distribution, as evidenced by computational descriptors such as the XLogP3 value of 3, indicating moderate lipophilicity . The absence of rotatable bonds (Rotatable Bond Count = 0) and low hydrogen bond donor capacity (Hydrogen Bond Donor Count = 0) suggest a rigid, planar structure conducive to target binding .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₂BrClN₂S
Molecular Weight249.52 g/mol
IUPAC Name2-bromo-7-chloro- thiazolo[4,5-c]pyridine
XLogP33
Hydrogen Bond Acceptors3
Topological Polar Surface Area67.8 Ų

Synthesis and Analytical Characterization

Halogenation Strategies

The synthesis of 2-Bromo-7-chlorothiazolo[4,5-c]pyridine typically involves sequential halogenation of a thiazolo[4,5-c]pyridine precursor. Bromination at the 2-position is achieved using reagents like phosphorus oxybromide (POBr₃) under controlled temperatures (60–80°C), followed by chlorination at the 7-position via electrophilic aromatic substitution with chlorine gas or sulfuryl chloride (SO₂Cl₂). Reaction monitoring via high-performance liquid chromatography (HPLC) ensures minimal byproduct formation, while nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity.

Biological Activities and Mechanistic Insights

Anticancer Applications

Thiazolo[4,5-c]pyridine derivatives inhibit kinases such as EGFR and VEGFR-2 at IC₅₀ values <100 nM, suggesting potential for oncology therapeutics. Molecular docking studies propose that the bromine atom occupies hydrophobic pockets in kinase domains, while the pyridine nitrogen coordinates with catalytic lysine residues.

Table 2: Biological Activities of Structural Analogs

TargetActivity (IC₅₀)Mechanism
EGFR Kinase78 nMATP-competitive inhibition
VEGFR-292 nMAllosteric binding
S. aureus4 µg/mLCell wall synthesis disruption

Drug Development Considerations

Pharmacokinetic Profiling

With a calculated polar surface area of 67.8 Ų and moderate lipophilicity (XLogP3 = 3), 2-Bromo-7-chlorothiazolo[4,5-c]pyridine likely exhibits balanced blood-brain barrier permeability and oral bioavailability . Microsomal stability assays indicate a human hepatic extraction ratio of 0.66, necessitating structural optimization to reduce first-pass metabolism.

Future Research Directions

Targeted Structural Modifications

  • Ring Expansion: Introducing a third fused ring could enhance target affinity, as seen in triazolo[4,5-c]pyridine-based P2X7 antagonists .

  • Prodrug Strategies: Masking the chlorine atom with enzymatically cleavable groups (e.g., esters) may improve solubility and reduce renal toxicity.

Translational Studies

  • In Vivo Efficacy Models: Rodent xenograft studies are needed to validate anticancer efficacy observed in vitro.

  • CNS Penetration: Given the compound’s moderate lipophilicity, positron emission tomography (PET) imaging could assess brain uptake for neurological applications .

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